2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazine, and dioxane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Synthesis of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitrile and amine precursors.
Coupling Reactions: The 3,4-dimethoxyphenyl group can be coupled with the triazine ring using a suitable linker.
Formation of the Dioxane Ring: The dioxane ring can be formed through an intramolecular cyclization reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methanol groups.
Reduction: Reduction reactions could target the triazine ring or the diaziridinyl groups.
Substitution: Substitution reactions might occur at the aromatic ring or the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against certain targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-ethanol
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-propanol
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
73987-08-3 |
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Molecular Formula |
C20H26N6O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
InChI Key |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
Origin of Product |
United States |
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